molecular formula C10H13N3S B603310 N1-(benzo[d]isothiazol-3-yl)propane-1,3-diamine CAS No. 907597-01-7

N1-(benzo[d]isothiazol-3-yl)propane-1,3-diamine

Cat. No.: B603310
CAS No.: 907597-01-7
M. Wt: 207.3g/mol
InChI Key: VRVDRAICPPGXKR-UHFFFAOYSA-N
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Description

N1-(benzo[d]isothiazol-3-yl)propane-1,3-diamine is a chemical compound with the molecular formula C10H13N3S and a molecular weight of 207.3 g/mol . This compound is characterized by the presence of a benzo[d]isothiazole ring attached to a propane-1,3-diamine moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for N1-(benzo[d]isothiazol-3-yl)propane-1,3-diamine involves the reaction of benzo[d]isothiazole with propane-1,3-diamine under specific conditions. For example, this compound (600 mg, 2.8 mmol) can be combined with 4’-methoxy-biphenyl-4-carboxaldehyde (614 mg, 2.8 mmol) in 1,2-dichloroethane (20 mL) and treated with sodium triacetoxyborohydride (1.2 g, 5.7 mmol) and acetic acid (160 µL, 5.6 mmol) .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the compound is often produced in specialized chemical manufacturing facilities.

Chemical Reactions Analysis

Types of Reactions

N1-(benzo[d]isothiazol-3-yl)propane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N1-(benzo[d]isothiazol-3-yl)propane-1,3-diamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(benzo[d]isothiazol-3-yl)propane-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-Propanediamine, N1-1,2-benzisothiazol-3-yl: A similar compound with a slightly different structure.

    Other benzo[d]isothiazole derivatives: Compounds with similar core structures but different substituents.

Uniqueness

N1-(benzo[d]isothiazol-3-yl)propane-1,3-diamine is unique due to its specific combination of the benzo[d]isothiazole ring and propane-1,3-diamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

N'-(1,2-benzothiazol-3-yl)propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3S/c11-6-3-7-12-10-8-4-1-2-5-9(8)14-13-10/h1-2,4-5H,3,6-7,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVDRAICPPGXKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2)NCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Chlorobenzo[d]isothia-zole (300 mg, 3.0 mmol) was dissolved in propane-1,3-diamine (3 mL) and heated at 80° C. for 3 h. The reaction mixture was cooled to room temperature, poured into water and extracted with ethyl acetate. The organic extract was dried over anhydrous sodium sulfate, filtered and the filtrate concentrated under reduced pressure to yield N1-(benzo[d]isothiazol-3-yl)propane-1,3-diamine as a yellow solid, (530 mg). 1H NMR (300 MHz, CDCl3): 7.8 (m, 1H), 7.7 (m, 1H), 7.5 (m, 2H), 7.3 (m, 1H), 3.7 (m, 2H), 2.9 (t, 2H), 1.9 ppm (m, 2H).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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